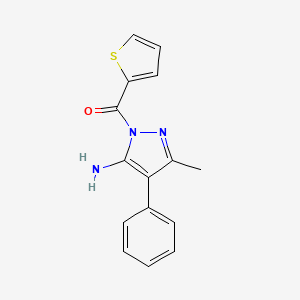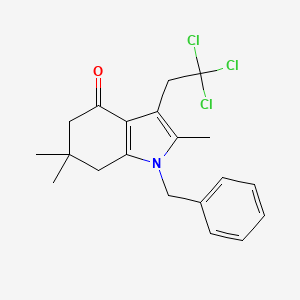![molecular formula C24H21N3O2 B11088476 2-{(2E)-2-[4-(benzyloxy)-3-methoxybenzylidene]hydrazinyl}quinoline](/img/structure/B11088476.png)
2-{(2E)-2-[4-(benzyloxy)-3-methoxybenzylidene]hydrazinyl}quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(BENZYLOXY)-3-METHOXYBENZALDEHYDE 1-(2-QUINOLYL)HYDRAZONE is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -C=N-NH-
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZYLOXY)-3-METHOXYBENZALDEHYDE 1-(2-QUINOLYL)HYDRAZONE typically involves the condensation reaction between 4-(benzyloxy)-3-methoxybenzaldehyde and 2-quinolylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(BENZYLOXY)-3-METHOXYBENZALDEHYDE 1-(2-QUINOLYL)HYDRAZONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
4-(BENZYLOXY)-3-METHOXYBENZALDEHYDE 1-(2-QUINOLYL)HYDRAZONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Pharmaceuticals: The compound is explored for its role in drug development, particularly as a scaffold for designing new therapeutic agents.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 4-(BENZYLOXY)-3-METHOXYBENZALDEHYDE 1-(2-QUINOLYL)HYDRAZONE involves its interaction with various molecular targets. The hydrazone group can form strong chelates with metal ions, which is crucial for its biological activity . The compound can inhibit specific enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Pyridinylmethylene-2-quinolyl Hydrazone: Similar in structure but with different substituents, leading to varied biological activities.
4-Hydroxy-2-quinolones: These compounds share the quinoline core and exhibit similar pharmacological properties.
Uniqueness
4-(BENZYLOXY)-3-METHOXYBENZALDEHYDE 1-(2-QUINOLYL)HYDRAZONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable chelates with metal ions and its potential as a versatile scaffold for drug development make it a compound of significant interest in scientific research .
Propiedades
Fórmula molecular |
C24H21N3O2 |
|---|---|
Peso molecular |
383.4 g/mol |
Nombre IUPAC |
N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]quinolin-2-amine |
InChI |
InChI=1S/C24H21N3O2/c1-28-23-15-19(11-13-22(23)29-17-18-7-3-2-4-8-18)16-25-27-24-14-12-20-9-5-6-10-21(20)26-24/h2-16H,17H2,1H3,(H,26,27)/b25-16+ |
Clave InChI |
ULDNCZOEEOULAO-PCLIKHOPSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=N/NC2=NC3=CC=CC=C3C=C2)OCC4=CC=CC=C4 |
SMILES canónico |
COC1=C(C=CC(=C1)C=NNC2=NC3=CC=CC=C3C=C2)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-methoxyphenyl)-5-[4-(propan-2-yl)benzyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11088411.png)
![3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-1-(3-chloro-4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B11088414.png)
![N-[5-oxo-6-(trifluoromethyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]nicotinamide](/img/structure/B11088416.png)
![1-(4-Fluorophenyl)-3-[2-(2-fluorophenyl)ethyl]thiourea](/img/structure/B11088418.png)
![1-(3,4-Dichlorophenyl)-3-[3-(pentafluorophenoxy)propyl]urea](/img/structure/B11088431.png)
![N-[2,5-dioxo-1-(pyridin-3-ylmethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-4-fluorobenzamide](/img/structure/B11088432.png)
![7-(dimethylamino)-5-ethyl-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11088436.png)
![2,4-dimethyl-N-[(2Z)-3-[2-(morpholin-4-yl)ethyl]-4-phenyl-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11088443.png)
![Ethyl 4-(4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl)benzoate](/img/structure/B11088456.png)
![9-bromo-1-methyl-3-(4-methylphenyl)-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione](/img/structure/B11088458.png)
![N-benzyl-2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetamide](/img/structure/B11088464.png)


![3-Amino-N-(5-chloro-2-pyridinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[B]thieno[3,2-E]pyridine-2-carboxamide](/img/structure/B11088474.png)
